6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a complex organic compound with a unique structure that includes methoxy groups, a piperidine ring, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline core, followed by the introduction of the methoxy groups and the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents used.
Scientific Research Applications
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the piperidine ring.
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline: Lacks the methoxy groups.
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)isoquinoline: Lacks the phenyl group.
Uniqueness
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is unique due to the presence of both methoxy groups and the piperidine ring, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications.
Properties
CAS No. |
89707-47-1 |
---|---|
Molecular Formula |
C23H26N2O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C23H26N2O3/c1-25-11-9-18(10-12-25)28-22-14-17-13-20(26-2)21(27-3)15-19(17)23(24-22)16-7-5-4-6-8-16/h4-8,13-15,18H,9-12H2,1-3H3 |
InChI Key |
MXAJMKFEHXVNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.